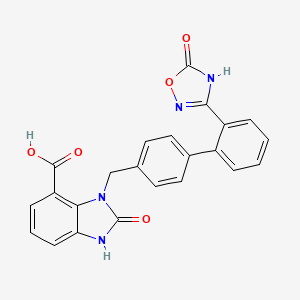
O-Desethyl Azilsartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl Azilsartan is an active metabolite of azilsartan medoxomil, which is a prodrug used in the treatment of hypertension. This compound acts as an angiotensin II receptor antagonist, specifically targeting the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Mechanism of Action
Target of Action
O-Desethyl Azilsartan primarily targets the angiotensin II type 1 receptor (AT1 receptor) found in many tissues, such as vascular smooth muscle and the adrenal gland . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure .
Mode of Action
this compound functions as an antagonist, selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor and stimulates the synthesis and release of aldosterone, a hormone that reduces water excretion through the kidneys . By blocking these actions, this compound helps to lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system . By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract . The drug is then distributed throughout the body, where it exerts its therapeutic effects . The drug is primarily excreted in the feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced adipogenesis and altered gene expression in adipocytes . It also potently inhibits vascular cell proliferation . These effects contribute to its antihypertensive activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug shows greater extent of degradation with hydrogen peroxide and is degraded up to 38% and 31% with acidic and neutral pH respectively . It shows greater photo stability and dry heat . These factors can affect the drug’s bioavailability and therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
O-Desethyl Azilsartan functions as an active metabolite of azilsartan medoxomil, exerting its effects by interacting with the angiotensin II type 1 (AT1) receptor. This interaction inhibits the binding of angiotensin II, thereby preventing vasoconstriction and aldosterone secretion. The compound’s biochemical properties are characterized by its high affinity for the AT1 receptor, which contributes to its potent antihypertensive effects . Additionally, this compound has been shown to interact with various enzymes and proteins involved in the renin-angiotensin-aldosterone system (RAAS), further modulating blood pressure and cardiovascular function .
Cellular Effects
This compound influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, it prevents the angiotensin II-induced proliferation and migration of vascular smooth muscle cells, which are key events in the development of hypertension and atherosclerosis . Furthermore, this compound has been shown to improve endothelial function by enhancing nitric oxide (NO) production and reducing oxidative stress . These effects contribute to the overall cardiovascular protective properties of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the AT1 receptor, which inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This binding prevents the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and inflammation . Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins, further contributing to its antihypertensive and cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long half-life, which allows for sustained inhibition of the AT1 receptor and prolonged antihypertensive effects . Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its efficacy and safety profile, with no significant adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant side effects . At higher doses, some adverse effects, such as dizziness and urinary tract infections, have been reported . These findings suggest that while this compound is generally well-tolerated, careful consideration of dosage is necessary to minimize potential adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes O-dealkylation mediated by the enzyme CYP2C9 . This metabolic pathway results in the formation of two primary metabolites, which are pharmacologically inactive . The compound’s involvement in the renin-angiotensin-aldosterone system (RAAS) further influences metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is rapidly hydrolyzed to its active form, azilsartan, in the gastrointestinal tract following oral administration . It is then distributed to target tissues, where it exerts its effects by binding to the AT1 receptor . The transport and distribution of this compound are facilitated by specific transporters and binding proteins, which ensure its effective localization and accumulation in target tissues .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it interacts with the AT1 receptor . This subcellular localization is crucial for its function, as it allows the compound to effectively inhibit the binding of angiotensin II and prevent the activation of downstream signaling pathways . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desethyl Azilsartan involves the hydrolysis of azilsartan medoxomil. The process typically includes the use of acidic or basic conditions to facilitate the removal of the ethyl group from azilsartan medoxomil, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: O-Desethyl Azilsartan undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be facilitated by reducing agents, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as amines and thiols.
Major Products Formed:
Scientific Research Applications
O-Desethyl Azilsartan has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological receptors and its effects on cellular pathways.
Medicine: Investigated for its potential therapeutic effects in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the pharmaceutical industry for the development of new antihypertensive drugs and formulations
Comparison with Similar Compounds
Azilsartan: The parent compound from which O-Desethyl Azilsartan is derived.
Losartan: Another angiotensin II receptor antagonist with similar antihypertensive effects.
Valsartan: A widely used angiotensin II receptor blocker with comparable therapeutic applications
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as an active metabolite of azilsartan medoxomil. Its high affinity for the AT1 receptor and its effective antihypertensive action distinguish it from other similar compounds .
Properties
IUPAC Name |
2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-21(29)17-6-3-7-18-19(17)27(22(30)24-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-25-23(31)32-26-20/h1-11H,12H2,(H,24,30)(H,28,29)(H,25,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLINNBQUGIKCPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NOC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
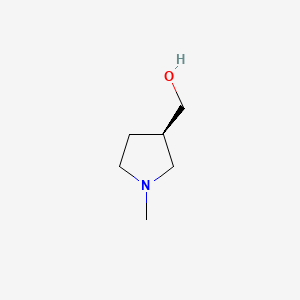
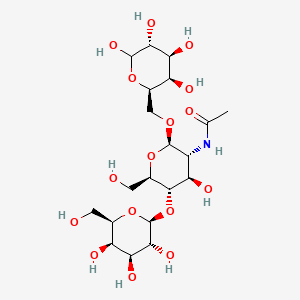
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)
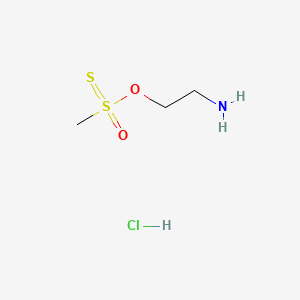
![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)
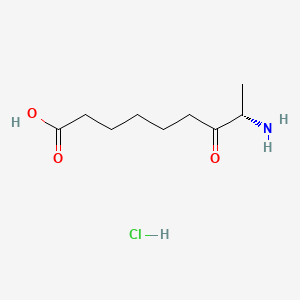
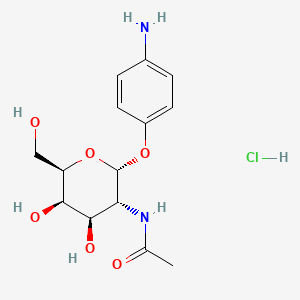
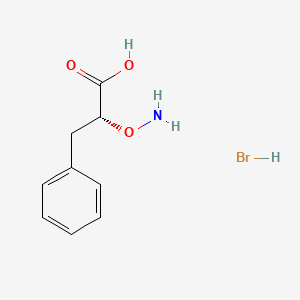
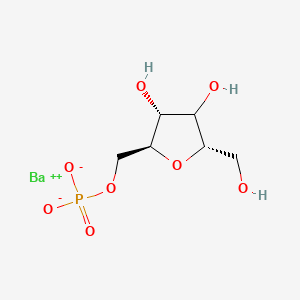
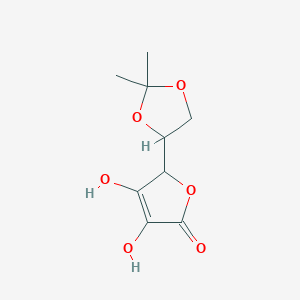
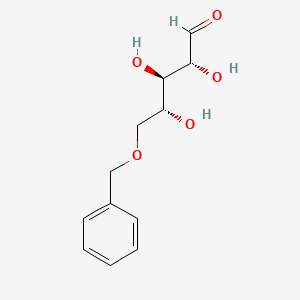

![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/new.no-structure.jpg)
